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The AKT1 E17K mutation is a well-characterized, activating hotspot mutation found in several cancers,
with the highest incidence observed in breast cancer [1]. This mutation occurs in the pleckstrin homology
(PH) domain of the AKT1 protein, leading to its pathological localization to the plasma membrane and
constitutive activation independent of upstream signals [1]. This results in hyperactivation of the AKT

signaling pathway, driving tumorigenesis.

The table below summarizes key characteristics of the AKT1 E17K mutation based on the analyses of over

600 breast cancer tumor samples [1]:

Feature Description

Prevalence in Breast 6.3% (overall) [1]

Cancer

Mutation Type Single hotspot point mutation (c.G49A) causing a glutamic acid to lysine

substitution at position 17 [1]

Biological Constitutive activation of the AKT1 kinase, leading to increased
Consequence phosphorylation of downstream molecules [1]

Association with Tumor  Frequency lower in grade 3 (1.9%) vs. grade 1 (11.1%) or grade 2 (6.0%)
Grade disease [1]

Common Co-alterations  Often co-occurs with other driver gene mutations, but can also be the sole
known driver [1]

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s548344?utm_src=pdf-body
https://www.smolecule.com/products/s548344?utm_src=pdf-interest
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-016-2626-1
https://www.smolecule.com/products/s548344?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O I e C U I e Specifications & Pricing

AKT1 in the PISBK/IAKT/ImTOR Pathway and Its Inhibition

The PI3BK/AKT/mTOR pathway is a crucial signaling axis that regulates cell survival, proliferation, and
metabolism. It is one of the most frequently dysregulated pathways in human cancer [2]. The following
diagram illustrates the core components of this pathway and the mechanism of action for AKT inhibitors like

capivasertib.
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The pathway is negatively regulated by PTEN, which dephosphorylates PIP3 back to PIP2 [2]. Genomic
alterations in PIK3CA (activating), AKT1 (activating, e.g., E17K), and PTEN (inactivating) are common

oncogenic drivers that lead to hyperactivation of this pathway [3].
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Clinical Evidence for AKT Inhibitors

While PF-AKT400 was not featured in the available data, strong clinical evidence supports targeting the
AKT pathway. Capivasertib is an FDA-approved, potent pan-AKT inhibitor that effectively blocks the

pathway [4].

The table below summarizes key efficacy data from a meta-analysis of randomized controlled trials for AKT

inhibitors (primarily capivasertib and ipatasertib) in advanced breast cancer [4]:

. Progression-Free Survival (PFS) Overall Survival (OS) Hazard
Population . .
Hazard Ratio (HR) Ratio (HR)
All Patients 0.68 (95% CI: 0.55-0.84; P<0.001) [4] 0.75 (95% CI: 0.58-0.96;
P=0.022) [4]
PIK3CA/AKT1/PTEN- 0.58 (95% CI: 0.41-0.81; P=0.001) [4] 0.69 (95% CI: 0.49-0.98;
Altered P=0.040) [4]

This data demonstrates that adding an AKT inhibitor to standard therapy significantly improves PFS and OS,

with the greatest benefit observed in patients whose tumors harbor alterations in the pathway, such as the

AKT1 E17K mutation [4].

Considerations for Research and Development

For your comparison guide aimed at professionals, the following points are critical:

e Beyond Genomics: A key insight is that genomic alterations are not perfect predictors of pathway
activity. A real-world study found that AKT phosphorylation levels were high in 76.9% of tumors
that were wild-type for the PIK3CA/AKT/PTEN genes [5]. Furthermore, high phosphorylation of the
downstream protein p70S6 Kinase was a better predictor of resistance to CDK4/6 inhibitor therapy
than mutational status alone [5]. This suggests that functional proteomic data should be incorporated
alongside genomic data for a complete understanding of pathway activation.

¢ Preclinical Models: The provided literature supports the use of BEAMing digital PCR and targeted
next-generation sequencing for sensitive detection of the AKT1 E17K mutation in both tumor tissue
and circulating tumor DNA (ctDNA), the latter being particularly relevant for advanced disease [1]. In
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vitro, knocking down AKT1 with siRNA or inhibiting it pharmacologically leads to transcriptomic
changes and suppresses growth and survival in breast cancer cell lines [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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